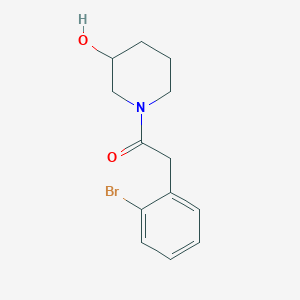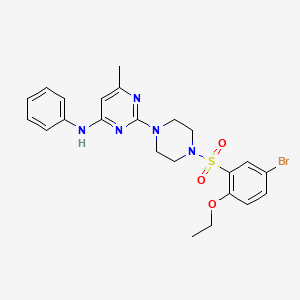
4-(4-Acetamidophenyl)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetamidophenyl)benzenesulfonyl fluoride, also known as AISF, is a shelf-stable, crystalline reagent . It is used for the synthesis of fluorosulfates and sulfamoyl fluorides via reaction with phenol and amine nucleophiles . The empirical formula is C8H8F2N2O5S2 and the molecular weight is 314.29 .
Synthesis Analysis
AISF is synthesized as a crystalline reagent for the synthesis of fluorosulfates and sulfamoyl fluorides . It is a convenient alternative to the toxic sulfuryl fluoride gas traditionally required for installation of the valuable -SO2F functional group .Molecular Structure Analysis
The molecular structure of AISF is represented by the empirical formula C8H8F2N2O5S2 . The CAS Number is 2172794-56-6 .Chemical Reactions Analysis
AISF is used in the synthesis of fluorosulfates and sulfamoyl fluorides via reaction with phenol and amine nucleophiles . It is a shelf-stable, crystalline reagent that provides a convenient alternative to the toxic sulfuryl fluoride gas traditionally required for these reactions .Physical And Chemical Properties Analysis
AISF is a crystalline reagent with a molecular weight of 314.29 . It is stable at low pH values . The form is powder or crystals and the melting point is 146-149 °C .Aplicaciones Científicas De Investigación
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides (SFs) have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . 4-(4-Acetamidophenyl)benzenesulfonyl fluoride is one such SF that can be synthesized from sulfonates or sulfonic acids . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
Covalent Probes in Chemical Biology
SF electrophiles are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications . They have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues .
Protease Inhibitors
The commonly used serine protease inhibitors include 4-(4-Acetamidophenyl)benzenesulfonyl fluoride . Through the reaction of SFs with active site amino acids to inactivate these enzymes, the corresponding SF-type protease inhibitors could be developed .
Antibacterial Agents
Murthy and co-workers disclosed that 2-nitrobenzenesulfonyl fluoride was effective at killing Gram-negative bacteria, where the SF group could possibly react with target proteins directly or via an intermediate .
Radiolabeling Synthon in Positron Emission Tomography
The diagnostic value of SF in 18F-labelled biomarkers in positron emission tomography has also drawn much attention . The application of 4-formylbenzenesulfonyl fluoride as a radio labeling synthon is one such example .
Protease Inhibitor Supplementation Strategy in Biopharmaceutical Drug Development
Application of a protease inhibitor, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), during the cell culture process was demonstrated to effectively reduce proteolytic activity at a specific amino acid site during the production of an HIV-1 broadly neutralizing antibody . This approach is not commonly used for commercialized protein production yet due to the limited understanding of AEBSF degradation pathways and its effect on the active protein .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride is phenol and amine nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, particularly in the formation of covalent bonds with electrophiles.
Mode of Action
4-(4-Acetamidophenyl)benzenesulfonyl fluoride interacts with its targets (phenol and amine nucleophiles) to facilitate the synthesis of fluorosulfates and sulfamoyl fluorides . This interaction results in the installation of the valuable -SO2F functional group .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of fluorosulfates and sulfamoyl fluorides . The downstream effects of these pathways include the production of synthetic precursors for various applications in chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination .
Result of Action
The molecular and cellular effects of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride’s action include the formation of fluorosulfates and sulfamoyl fluorides . These compounds have wide utility in the preparation of synthetic precursors and various applications in chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride. It’s worth noting that the compound is a shelf-stable, crystalline reagent , suggesting that it may be resistant to various environmental conditions.
Propiedades
IUPAC Name |
4-(4-acetamidophenyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLHXBOTMIQTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)
![N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2871907.png)

![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)



![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2871921.png)
![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)